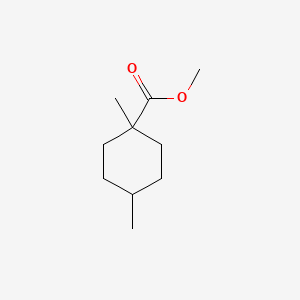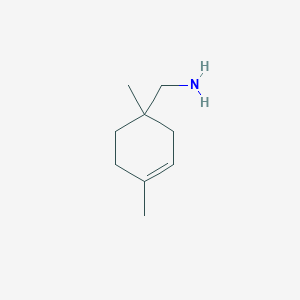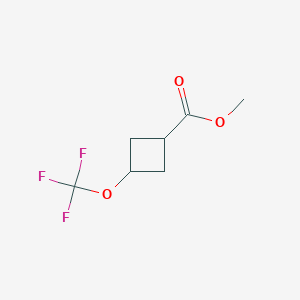
trans-3-Methylamino-cyclohexanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Methylamino-cyclohexanol hydrochloride: is a chemical compound with the molecular formula C7H15NO · HCl It is a derivative of cyclohexanol, where a methylamino group is attached to the third carbon in the trans configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methylamino-cyclohexanol hydrochloride typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This reduction can be achieved using sodium in tetrahydrofuran (THF) and isopropyl alcohol . The reaction conditions must be carefully controlled to ensure the desired trans configuration of the product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
化学反応の分析
Types of Reactions: trans-3-Methylamino-cyclohexanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced further to form different amines.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines.
科学的研究の応用
Chemistry: In chemistry, trans-3-Methylamino-cyclohexanol hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of methylamino groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials, particularly where specific stereochemistry is required.
作用機序
The mechanism of action of trans-3-Methylamino-cyclohexanol hydrochloride involves its interaction with molecular targets through its hydroxyl and methylamino groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s behavior in chemical and biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- trans-2-Methylamino-cyclohexanol hydrochloride
- cis-3-Methylamino-cyclohexanol
- trans-4-(Methylamino)cyclohexanol hydrochloride
Comparison: Compared to its similar compounds, trans-3-Methylamino-cyclohexanol hydrochloride is unique due to its specific trans configuration at the third carbon. This configuration can significantly influence its chemical reactivity and interactions with other molecules. For instance, the trans-2-Methylamino-cyclohexanol hydrochloride has a different position for the methylamino group, which can lead to different chemical and biological properties .
特性
IUPAC Name |
(1S,3S)-3-(methylamino)cyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRLUNHNWJYPLG-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC[C@@H](C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride](/img/structure/B8210973.png)







![benzyl N-methyl-N-[3-(methylamino)propyl]carbamate](/img/structure/B8211036.png)





